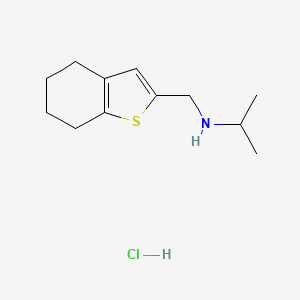

1-(3-Bromophenyl)ethane-1-thiol

説明

Chemical Reactions Analysis

Thiols can readily oxidize to disulfides, sulfinic acid, and sulfonic acid . The oxidation of thiols to disulfides can even occur in the presence of atmospheric air . Thus, the high susceptibility of thiols to undergo air oxidation necessitates the storage of thiols in an inert atmosphere . Oxidation of thiols to disulfides can also be accomplished using reagents like molecular bromine or iodine in the presence of a base .科学的研究の応用

Medicinal Chemistry: Synthesis of Bioactive Molecules

“1-(3-Bromophenyl)ethane-1-thiol” serves as a precursor in the synthesis of various bioactive molecules. Its thiol group can undergo thiol-ene reactions, a subset of click chemistry, to attach a wide range of functional groups, including biomolecules like proteins and peptides . This versatility is crucial for developing new drugs and understanding biological processes.

Materials Science: Polymer Functionalization

In materials science, this compound is used to modify polymers through thiol-ene reactions, which are essential for creating novel materials with specific properties . These reactions are employed to design polymers with improved durability, flexibility, or conductivity, which have applications in electronics, coatings, and biomedical devices.

Environmental Science: Detection of Gas Leaks

Thiols, due to their strong odor, are added to otherwise odorless gases like natural gas and propane to serve as detectable warnings in case of leaks . “1-(3-Bromophenyl)ethane-1-thiol” could potentially be used to synthesize such odorants or as a model compound for developing new detection methods.

Analytical Chemistry: Spectroscopy and Chromatography

The compound’s ability to participate in thiol-ene coupling reactions is utilized in analytical chemistry for modifying surfaces in spectroscopy and chromatography . This modification can enhance the detection and separation capabilities of analytical instruments, leading to more accurate and sensitive analysis.

Biochemistry: Protein Structure and Function

In biochemistry, thiols play a critical role in the structure and function of proteins. Disulfide bridges formed by thiol oxidation are crucial for maintaining protein tertiary structure . “1-(3-Bromophenyl)ethane-1-thiol” could be used in studies exploring protein folding and stability.

Pharmacology: Drug Delivery Systems

The thiol group in “1-(3-Bromophenyl)ethane-1-thiol” can be used to create prodrugs or drug delivery systems that release the active pharmaceutical ingredient upon reacting with biological thiols . This targeted release mechanism can improve drug efficacy and reduce side effects.

Organic Synthesis: Building Blocks for Complex Molecules

As a building block in organic synthesis, “1-(3-Bromophenyl)ethane-1-thiol” is valuable for constructing complex molecules. Its bromophenyl group can undergo various reactions, including palladium-catalyzed cross-coupling, to create diverse organic compounds .

Chemical Education: Experimental Demonstrations

Lastly, “1-(3-Bromophenyl)ethane-1-thiol” can be used in educational settings to demonstrate various chemical reactions and principles, such as nucleophilic substitution and radical reactions, helping students understand key concepts in organic chemistry .

将来の方向性

The “click chemistry” concept, which includes thiol-based reactions, is a promising approach to the synthesis of novel organic compounds and polymer materials . This approach has had a transformational effect on synthesis in areas as diverse as polymers and materials, small molecule organic chemistry, and drug discovery .

特性

IUPAC Name |

1-(3-bromophenyl)ethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrS/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPIISTLVMBSZPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Br)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromophenyl)ethane-1-thiol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[2-(4-Methylphenyl)-2-oxoethyl]amino}butanoic acid hydrochloride](/img/structure/B1521531.png)

![methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine dihydrochloride](/img/structure/B1521532.png)

![1-[2-(Piperazin-1-yl)ethyl]pyrrolidine-2,5-dione dihydrochloride](/img/structure/B1521535.png)

![2-{1H-pyrrolo[2,3-b]pyridine-3-sulfonamido}acetic acid](/img/structure/B1521539.png)

![2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide dihydrochloride](/img/structure/B1521541.png)